Quizartinib Synthesis: The 7-OH Group Enables Key Alkylation Step with 86% Yield
The 7-hydroxyl group of the target compound is the sole reactive site for the installation of the morpholinoethyl side chain, a structural feature critical for the pharmacokinetic and pharmacodynamic properties of Quizartinib [1]. In the patented synthetic route, this alkylation reaction proceeds with an 86% yield [1]. This specific transformation is not possible with 7-substituted analogs such as 7-methyl-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole (CAS: 24247-19-6) , which lacks a nucleophilic oxygen atom for this reaction.
| Evidence Dimension | Reaction Yield for 7-O-Alkylation Step |
|---|---|
| Target Compound Data | 86% |
| Comparator Or Baseline | 7-methyl-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole (CAS: 24247-19-6): Reaction not applicable (0%) due to lack of 7-OH group |
| Quantified Difference | 86% absolute yield achieved with target compound; reaction is impossible with the comparator. |
| Conditions | Reaction of target compound with 4-(2-chloroethyl)morpholine hydrochloride in DMF with K₂CO₃ at 85°C for 48 hours [1]. |
Why This Matters
The 86% yield in this key step demonstrates the compound's essential chemical utility in the efficient, multi-step synthesis of a clinically approved drug, whereas analogs without a 7-OH group cannot be used.
- [1] Ambit Biosciences Corp. (2017). Process for the preparation of imidazo[2,1-b][1,3]benzothiazole derivatives. European Patent No. EP3150612A1. View Source
